molecular formula C33H58N7O17P3S B1204266 C33H58N7O17P3S

C33H58N7O17P3S

Cat. No. B1204266
M. Wt: 949.8 g/mol
InChI Key: YMCXGHLSVALICC-IIZVUBDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C33H58N7O17P3S, also known as C33H58N7O17P3S, is a useful research compound. Its molecular formula is C33H58N7O17P3S and its molecular weight is 949.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality C33H58N7O17P3S suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C33H58N7O17P3S including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

C33H58N7O17P3S

Molecular Formula

C33H58N7O17P3S

Molecular Weight

949.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate

InChI

InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28?,32-/m1/s1

InChI Key

YMCXGHLSVALICC-IIZVUBDFSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

synonyms

coenzyme A, lauroyl-
dodecanoyl-CoA
lauroyl-CoA
lauroyl-coenzyme A

Origin of Product

United States

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